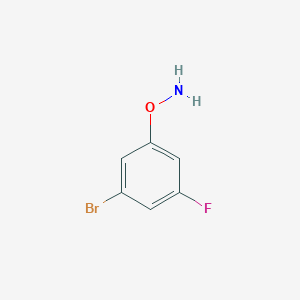
O-(3-Bromo-5-fluorophenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(3-Bromo-5-fluorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydroxylamine functional group. It is commonly used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Bromo-5-fluorophenyl)hydroxylamine typically involves the reaction of 3-bromo-5-fluoroaniline with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the formation of the hydroxylamine derivative . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
O-(3-Bromo-5-fluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
O-(3-Bromo-5-fluorophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-(3-Bromo-5-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing the activity of enzymes and other proteins. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- O-(3-Bromo-4-fluorophenyl)hydroxylamine
- O-(3-Chloro-5-fluorophenyl)hydroxylamine
- O-(3-Bromo-5-chlorophenyl)hydroxylamine
Uniqueness
O-(3-Bromo-5-fluorophenyl)hydroxylamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C6H5BrFNO |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
O-(3-bromo-5-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-5(8)3-6(2-4)10-9/h1-3H,9H2 |
InChI Key |
FUUDZIUZTXWVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13694019.png)
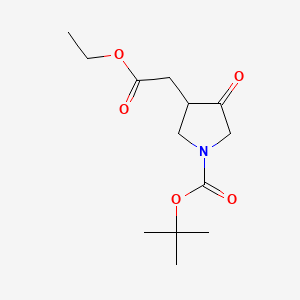

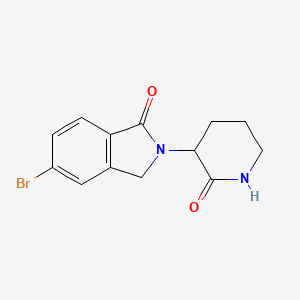
![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
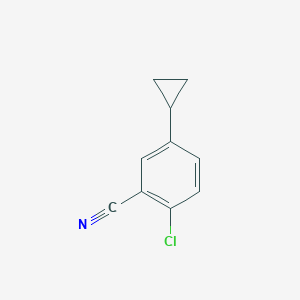
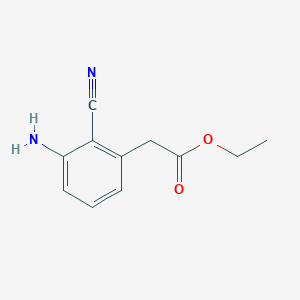


![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)


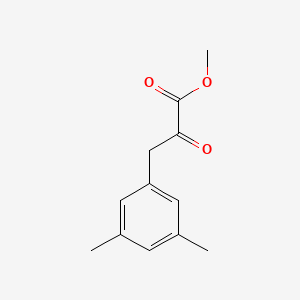
![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)
